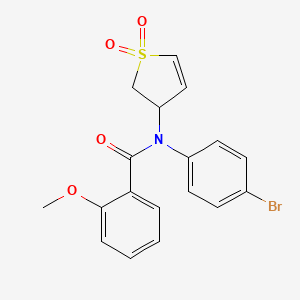

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO4S/c1-24-17-5-3-2-4-16(17)18(21)20(14-8-6-13(19)7-9-14)15-10-11-25(22,23)12-15/h2-11,15H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJIKNHWTDRRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bromophenyl group and a dioxothiophene moiety, which may contribute to various pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 396.23 g/mol. Its structural components suggest potential interactions with biological targets, making it a candidate for further investigation in drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.23 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(c(o1)ccc1Br)N(C(C1)C=CS1(=O)=O)c(cc1)ccc1Br |

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Antimicrobial Properties : Activity against various bacterial strains.

- Anticancer Effects : Inhibition of cancer cell proliferation in vitro.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease processes. The presence of the bromine atom may enhance lipophilicity and receptor binding affinity compared to analogs, facilitating its therapeutic efficacy.

Case Studies and Research Findings

Research has highlighted the potential applications of this compound in various therapeutic areas:

- Anti-inflammatory Activity : A study demonstrated that similar thiophene derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation.

- Antimicrobial Effects : Compounds with structural similarities have shown activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

- Anticancer Research : Investigations into the anticancer properties revealed that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiophene Ring : Achieved through cyclization reactions involving sulfur-containing precursors.

- Bromination : Introduction of the bromine atom to enhance biological activity.

These synthetic routes allow for the exploration of new derivatives that may exhibit enhanced biological activities.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various chemical pathways involving the reaction of 4-bromophenyl derivatives with thiophene-based moieties. Structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the molecular structure and purity of the compound .

Antimicrobial Activity

Research indicates that compounds similar to N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide exhibit promising antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Properties

The compound has shown potential as an anticancer agent. Studies have indicated that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer. The anticancer activity is often assessed through assays such as Sulforhodamine B (SRB) assay, which measures cell viability in response to treatment . Molecular docking studies suggest that these compounds may interact with specific receptors involved in cancer proliferation, making them candidates for further development .

Drug Development

Given its biological activities, this compound is being explored in drug development pipelines aimed at creating new antimicrobial and anticancer therapies. Its structural features allow for modifications that could enhance efficacy and reduce side effects .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase has been investigated for potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). These enzymes play crucial roles in glucose metabolism and neurotransmitter regulation, respectively .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Activity | Showed promising results against MCF7 breast cancer cells with notable IC50 values. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of α-glucosidase; potential for T2DM treatment. |

Chemical Reactions Analysis

Bromophenyl Group Reactivity

The 4-bromophenyl group is a key site for cross-coupling reactions, commonly used in medicinal chemistry for structural diversification.

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base, arylboronic acid | Biaryl derivatives with substituted aryl |

| Ullmann Coupling | Cu catalyst, ligand, amine base | Aryl-aryl or aryl-heteroatom bonds |

The bromine atom’s electronegativity and leaving-group ability facilitate nucleophilic aromatic substitution (NAS) under basic conditions, though steric hindrance from adjacent groups may limit reactivity .

Thiophene-1,1-dioxide Reactivity

The 1,1-dioxo-2,3-dihydrothiophene ring is electron-deficient due to sulfone groups, making it susceptible to nucleophilic attack or cycloaddition.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Diels-Alder Reaction | Heat, dienophile (e.g., maleic anhydride) | Six-membered cycloadducts |

| Nucleophilic Substitution | Amines, alcohols, or thiols | Ring-opened sulfonamide derivatives |

The sulfone group stabilizes transition states, enhancing reactivity toward nucleophiles such as amines or Grignard reagents .

Methoxybenzamide Reactivity

The 2-methoxybenzamide group offers two reactive sites: the methoxy substituent and the amide bond.

Methoxy Group Demethylation

Amide Hydrolysis

| Conditions | Products |

|---|---|

| Acidic (HCl, H₂SO₄) | Carboxylic acid + amine |

| Basic (NaOH, KOH) | Carboxylate salt + amine |

Hydrolysis kinetics depend on steric factors and electronic effects from the methoxy group .

Mechanistic Considerations

-

Suzuki Coupling : Transmetalation between Pd(0) catalyst and arylboronic acid precedes reductive elimination.

-

Amide Hydrolysis : Protonation of the carbonyl oxygen in acidic conditions facilitates nucleophilic attack by water.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide Cores

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

- Structure : Contains a 3,4,5-trimethoxybenzamide core linked to a 4-bromophenyl group.

- Key Differences : Lacks the sulfone and dihydrothiophene moieties. The methoxy groups are positioned at the 3,4,5-positions of the benzamide, enhancing electron-donating effects compared to the 2-methoxy substitution in the target compound.

- Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .

- Crystallography : Forms N–H···O hydrogen-bonded chains in the solid state, influencing crystal packing and stability .

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methoxyphenyl)acetamide

- Structure : Shares the dihydrothiophene sulfone moiety but replaces the benzamide with a chloroacetamide and a 4-methoxyphenyl group.

- Key Differences: The acetamide backbone (vs. The 4-methoxy group on the phenyl ring may influence electronic properties differently than the 2-methoxy group .

Sulfone-Containing Analogues

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Structure : Feature a sulfonyl group linked to a triazole ring, with halogenated aryl substituents.

- Key Differences : The triazole core introduces nitrogen-rich heterocyclic character, contrasting with the benzamide backbone. These compounds exhibit tautomerism (thione-thiol equilibrium), absent in the target compound .

- Spectral Data : IR spectra confirm the absence of C=O groups (1663–1682 cm⁻¹) post-conversion to triazoles, whereas the target compound retains a benzamide carbonyl .

Physicochemical and Spectral Comparisons

Table 1: Key Functional Groups and Spectral Data

*TMB = trimethoxybenzamide

Hydrogen Bonding and Crystallographic Behavior

- The target compound’s sulfone group may participate in hydrogen bonding (e.g., S=O···H–N), akin to patterns observed in N-(4-bromophenyl)-3,4,5-trimethoxybenzamide .

- Triazole derivatives form thione tautomers stabilized by N–H···S hydrogen bonds, whereas the target compound’s stability may rely on C=O and S=O interactions .

Q & A

Basic: What synthetic strategies are optimal for preparing N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methoxybenzamide?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. A general approach includes:

- Step 1 : Reacting 4-bromoaniline with a thiophene sulfone derivative (e.g., 1,1-dioxo-2,3-dihydrothiophene-3-amine) under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like XPhos, and bases such as Cs₂CO₃) to form the N-arylated intermediate .

- Step 2 : Coupling the intermediate with 2-methoxybenzoyl chloride via an amidation reaction in anhydrous DCM or THF, using DMAP as a catalyst .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures yields high-purity product (>95% by HPLC). Key validation includes ¹H/¹³C NMR, FT-IR (C=O stretch ~1650 cm⁻¹), and ESI-HRMS for molecular ion confirmation .

Advanced: How can researchers address low yields or undesired by-products during the coupling steps?

Methodological Answer:

Common issues arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst Optimization : Screening Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (XPhos vs. SPhos) to enhance coupling efficiency .

- Temperature Control : Conducting reactions at 80–100°C in toluene to favor kinetic over thermodynamic products.

- By-Product Analysis : Use LC-MS to identify impurities (e.g., dehalogenated or dimerized species). Adjust stoichiometry (1.2–1.5 eq. of aryl halide) to suppress side reactions .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ 7.3–7.5 ppm, doublet), thiophene sulfone (δ 3.2–3.8 ppm, multiplet for CH₂ groups), and methoxybenzamide (δ 3.9 ppm, singlet for OCH₃) .

- FT-IR : Confirm sulfone (SO₂ asymmetric stretch ~1300 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functionalities .

- ESI-HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?

Methodological Answer:

- Crystal Growth : Slow evaporation of saturated DMSO/EtOH solutions at 4°C yields suitable single crystals.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 150 K to minimize thermal motion artifacts.

- Analysis : Software (e.g., SHELX) refines bond angles and torsional strain, particularly for the thiophene sulfone ring (e.g., dihedral angle between bromophenyl and benzamide groups) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .

Advanced: How can researchers elucidate the mechanism of action for observed biological activity?

Methodological Answer:

- Target Identification : Use affinity chromatography with biotinylated analogs to pull down protein targets .

- Molecular Dynamics (MD) Simulations : Dock the compound into predicted binding pockets (e.g., ATP-binding sites) using AutoDock Vina, followed by 100-ns MD runs to assess stability .

- Transcriptomics : RNA-seq analysis of treated cells to identify differentially expressed pathways .

Advanced: How to reconcile contradictory reports on biological activity across studies?

Methodological Answer:

- Dose-Response Reproducibility : Validate assays under standardized conditions (e.g., cell passage number, serum-free media).

- Metabolic Stability : Test compound stability in liver microsomes to account for degradation differences .

- Structural Analog Comparison : Benchmark against analogs (e.g., trifluoromethyl vs. bromo substitutions) to isolate substituent effects .

Basic/Advanced: What protocols assess compound stability under physiological conditions?

Methodological Answer:

- Basic : Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs; monitor degradation via HPLC .

- Advanced : Use LC-QTOF-MS to identify degradation products (e.g., sulfone reduction or demethylation) and propose degradation pathways .

Advanced: How can computational modeling guide structural optimization?

Methodological Answer:

- QSAR Studies : Build regression models correlating substituents (e.g., Hammett σ values) with bioactivity .

- ADMET Prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for improved bioavailability .

Advanced: What strategies establish structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-CF₃ vs. 4-Br on phenyl rings) .

- Pharmacophore Mapping : Overlay minimized conformers (MOE software) to identify critical H-bond acceptors (sulfone O, methoxy O) .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.